molecular formula C10H21NO4 B1399096 Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate CAS No. 660440-94-8

Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate

Cat. No. B1399096
M. Wt: 219.28 g/mol
InChI Key: KSRCFJNCZBTFNF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate, also known as TBAEA, is a tertiary amine. It has the molecular formula C10H21NO4 and a molecular weight of 219.28 . It is widely used in various fields of research, such as drug delivery, catalysis, and material science.


Synthesis Analysis

While specific synthesis methods for Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate were not found in the search results, similar compounds are typically synthesized through reactions involving amines and esters .


Molecular Structure Analysis

Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate contains a total of 35 bonds. These include 14 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic ester, 1 aliphatic tertiary amine, 2 hydroxyl groups, and 2 primary alcohols .


Physical And Chemical Properties Analysis

Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate has a predicted boiling point of 334.5±27.0 °C and a predicted density of 1.099±0.06 g/cm3 .

Scientific Research Applications

  • Bifunctional Ligand Synthesis : Bisalkylation of L-glutamic acid and L-lysine derivatives with tert-butyl N-(2-bromoethyl)iminodiacetate and further processing leads to compounds that can conjugate with suitable partners via amide bond formation. Such conjugates contain chelating subunits for complexation of metal ions (Anelli et al., 1999).

  • Asymmetric Hydrogenation Catalysts : Complexes of ligands including tert-butylmethylphosphino groups have shown high enantioselectivities and catalytic activities in asymmetric hydrogenation of functionalized alkenes, important in pharmaceutical ingredient synthesis (Imamoto et al., 2012).

  • Magnetostructural Study of Diiron(III) Complexes : Ligands with tert-butyl groups have been used to investigate coordination properties towards FeIII, leading to insights into magnetostructural correlations of asymmetrically dibridged diiron(III) complexes (Weyhermüller et al., 2011).

  • Calixarene Derivatives and Lanthanoid Complexation : Study on the complexation behavior of p-tert-butylcalix[4]arene Schiff bases with lanthanoid nitrates revealed insights into the binding ability and the structural influence on spectroscopic behavior (Liu et al., 2002).

  • Bench-stable Imine Surrogates : N,O-Bis(tert-butoxycarbonyl)hydroxylamines, stable imine surrogates, have enabled the development of a catalytic asymmetric method for synthesizing α-amino esters and ketones, demonstrating excellent yields and enantioselectivities (Xu et al., 2020).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate was not found in the search results, similar compounds are typically handled with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using the compound in a well-ventilated area .

properties

IUPAC Name

tert-butyl 2-[bis(2-hydroxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)8-11(4-6-12)5-7-13/h12-13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRCFJNCZBTFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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